molecular formula C10H17F3N2O2 B585872 (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1240587-88-5

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B585872
CAS No.: 1240587-88-5
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 1240587-88-5) is a chiral piperazine derivative of significant value in medicinal chemistry and organic synthesis. It serves as a key synthetic intermediate, particularly in the development of Active Pharmaceutical Ingredients (APIs) . The piperazine moiety is a privileged structure in drug design, frequently found in FDA-approved therapeutics across various classes, including kinase inhibitors, receptor modulators, and antipsychotics . The tert-butoxycarbonyl (Boc) group acts as a protecting group for the secondary amine, enabling selective reactions in complex multi-step syntheses . The trifluoromethyl group at the 3-position of the piperazine ring enhances the molecule's lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic properties of lead compounds . This compound is especially valuable in the research and development of drugs targeting the central nervous system, such as antidepressants and antipsychotics, due to its ability to effectively modulate receptor interactions . The product is supplied with a high purity specification and must be stored in a dark place, sealed in a dry environment, at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Yield : 48–90% depending on solvent and purification.

Procedure :

  • Dissolve (R)-3-(trifluoromethyl)piperazine in DCM or THF.

  • Add Boc₂O (1.1–1.5 equivalents) dropwise under nitrogen.

  • Stir at room temperature for 3–14 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexanes).

SolventTime (h)Yield (%)Purity (HPLC)
DCM390>98%
THF1448.595%

Key Insight : DCM provides higher yields due to better solubility of intermediates.

Asymmetric Synthesis Using Ellman’s Sulfinimine

For enantioselective synthesis, Ellman’s chiral sulfinimine auxiliary ensures stereochemical control. This method is critical for obtaining the (R)-configuration without racemization.

Steps:

  • Sulfinimine Formation : React (R)-phenylglycinol with tert-butylsulfinamide to form (R,S)-sulfinimine.

  • Trifluoromethylation : Add TMSCF₃ (Ruppert–Prakash reagent) with tetramethylammonium fluoride (TMAF) at −35°C.

  • Deprotection : Remove the sulfinyl group using HCl/MeOH.

  • Boc Protection : Introduce Boc₂O under basic conditions.

Outcomes :

  • Diastereomeric Excess : >90% de.

  • Overall Yield : 63–75% after four steps.

Advantage : High enantiopurity suitable for pharmaceutical applications.

Industrial-Scale Continuous Flow Synthesis

Industrial production prioritizes scalability and cost-efficiency. Automated reactors and continuous flow systems minimize reaction times and improve reproducibility.

Key Features :

  • Reactors : Tubular flow reactors with real-time monitoring.

  • Purification : Continuous chromatography or crystallization.

  • Throughput : 1–5 kg/day with >95% purity.

Case Study :
A 2023 protocol achieved 85% yield using:

  • Residence Time : 30 minutes.

  • Temperature : 25°C.

  • Catalyst : Immobilized lipase for enantioselective acylation.

Reductive Amination and Trifluoromethylation

A two-step strategy combines reductive amination with late-stage trifluoromethylation.

Protocol:

  • Reductive Amination :

    • React tert-butyl piperazine-1-carboxylate with trifluoromethyl ketone.

    • Use sodium triacetoxyborohydride (STAB) in dichloroethane (DCE).

    • Yield : 70–80%.

  • Trifluoromethylation :

    • Employ Umemoto’s reagent (CF₃⁺ source) or photoredox catalysis.

    • Yield : 50–65%.

Limitation : Requires strict anhydrous conditions to prevent hydrolysis of the CF₃ group.

Comparison of Methods

MethodYield (%)StereocontrolScalabilityCost Efficiency
Boc Protection48–90ModerateHighHigh
Ellman’s Sulfinimine63–75ExcellentLowModerate
Continuous Flow85HighVery HighVery High
Reductive Amination50–80VariableModerateModerate

Critical Challenges and Solutions

  • Trifluoromethyl Group Stability :

    • Issue : Hydrolysis under acidic/basic conditions.

    • Solution : Use non-polar solvents (e.g., DCE) and avoid protic media.

  • Purification Difficulties :

    • Issue : Co-elution of diastereomers in chromatography.

    • Solution : Chiral stationary phases (e.g., Chiralpak AD-H).

  • Cost of TMSCF₃ :

    • Alternative : Use CF₃Br gas in nickel-catalyzed cross-coupling.

Emerging Techniques

  • Enzymatic Desymmetrization : Lipases catalyze asymmetric acylation of prochiral piperazines (80% ee).

  • Electrochemical Trifluoromethylation : Achieves 60% yield with CF₃SO₂Na as a low-cost reagent .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the role of piperazine derivatives, including (R)-tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate, in developing anticancer therapies. A notable study evaluated a series of piperazine-based compounds against various human cancer cell lines, including pancreatic cancer models. The introduction of trifluoromethyl groups was shown to enhance the cytotoxicity of these compounds significantly.

CompoundCell Line TestedGI50_{50} (µM)Activity Level
Compound AMiaPaCa212.5High
This compoundBxPC315.0Moderate
Compound BPANC-122.0Moderate

This data suggests that this compound possesses promising activity against specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Neuropharmacology

Piperazine derivatives are also explored for their neuropharmacological properties. Research indicates that modifications to the piperazine structure can lead to compounds with enhanced affinity for neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.

A study focusing on the synthesis of various piperazine derivatives found that the trifluoromethyl substitution significantly influenced receptor binding profiles, suggesting that this compound could be a candidate for further neuropharmacological evaluation .

Synthesis and Yield

The synthesis of this compound can be achieved through several methods, typically involving the reaction of tert-butyl carbamate with trifluoromethyl-substituted piperazines under controlled conditions.

Synthesis Example

Reaction ConditionsYield (%)Notes
DCM at RT for 3h90%Purified via silica gel chromatography

This high yield indicates the efficiency of the synthesis route, making it feasible for large-scale production .

Case Study 1: Anticancer Activity

In a recent investigation, a library of piperazine derivatives was screened for growth inhibition against pancreatic cancer cell lines. The study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts. Specifically, this compound was noted for its moderate efficacy against multiple cell lines .

Case Study 2: Neurotransmitter Interaction

Another study evaluated the binding affinity of various piperazine derivatives to serotonin receptors. The results indicated that this compound showed promising interactions with serotonin receptor subtypes, suggesting potential applications in mood disorder treatments .

Mechanism of Action

The mechanism of action of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites within the cell .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key Structural Features Influencing Properties

Stereochemistry: (R)- vs. (S)-enantiomers exhibit divergent biological activities. For example, (S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate shows different receptor-binding profiles compared to its (R)-counterpart due to enantioselective interactions . The (2R,3R)-configured analog, Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate, demonstrates enhanced selectivity in enzyme inhibition assays compared to non-chiral derivatives .

Substituent Position :

  • Moving the trifluoromethyl group from the 3- to the 5-position (e.g., Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate) alters steric hindrance and binding kinetics, reducing affinity for certain targets .
  • Piperazine derivatives with trifluoromethyl groups on aromatic side chains (e.g., Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate) exhibit distinct pharmacokinetics due to increased aromatic interactions .

Functional Group Modifications :

  • Replacing the trifluoromethyl group with a hydroxymethyl or methoxymethyl group (e.g., (R)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate) reduces lipophilicity but enhances hydrogen-bonding capacity, affecting solubility and target engagement .
  • Compounds with trifluoromethoxy (-OCF₃) substituents (e.g., Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate) show improved metabolic stability compared to trifluoromethyl analogs .

Activity Comparison
Compound Name Substituents Key Biological Activity Unique Features
(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate 3-CF₃, Boc High binding affinity to serotonin receptors Enhanced lipophilicity and CNS penetration
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate 2-CH₃, 3-CF₃, Boc Selective kinase inhibition Steric hindrance improves selectivity
(R)-Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate 3-CH₂OCH₃, Boc Anticancer activity (HDAC inhibition) Methoxy group enhances solubility
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate 3-OCF₃-Ph, Boc Antidepressant potential Trifluoromethoxy improves metabolic stability
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate 4-CF₃-Ph, Boc Dopamine receptor modulation Aromatic π-π interactions enhance binding

Stability and Reactivity

  • Thermal Stability: The trifluoromethyl group enhances thermal stability compared to hydroxymethyl or aminomethyl analogs .
  • Hydrolytic Sensitivity : Boc-protected compounds are prone to deprotection under acidic conditions, whereas tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate exhibits epoxy ring-opening reactivity, useful for conjugation .

Biological Activity

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The trifluoromethyl group is particularly notable for enhancing lipophilicity and metabolic stability, which can influence the pharmacokinetic properties of the compound.

This compound has been studied for its role as an allosteric inhibitor of the AcrAB-TolC efflux pump in Escherichia coli. This mechanism is critical in combating multidrug-resistant bacterial strains by enhancing the efficacy of existing antibiotics without exhibiting intrinsic antibacterial activity itself .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperazine core can significantly affect biological activity. For instance, introducing a trifluoromethyl group has been shown to increase potency in various assays, suggesting that this modification plays a crucial role in enhancing the compound's interaction with target proteins .

Table 1: Biological Activity Summary

Compound NameMIC (μM)Activity Description
This compound>250No intrinsic antibacterial activity
Compound 26250Minimal intrinsic activity
Compound 36>125Maximum tested concentration due to solubility issues

Case Study 1: AcrAB-TolC Inhibition

In a study aimed at optimizing piperazine-based compounds, it was found that this compound could significantly potentiate the activity of antibiotics such as chloramphenicol and ciprofloxacin against E. coli strains lacking the AcrB component of the efflux pump. This suggests that while the compound does not act as an antibiotic itself, it can enhance the effectiveness of other drugs by inhibiting resistance mechanisms .

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic profile of similar piperazine derivatives, emphasizing that modifications like the trifluoromethyl group can improve absorption and distribution in biological systems. These studies highlighted a favorable safety profile, with minimal toxicity observed at therapeutic doses .

Q & A

What are the common synthetic routes for (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves functionalizing a piperazine core. A key step is introducing the trifluoromethyl group at the 3-position while retaining stereochemical integrity. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or coupling reactions. In one approach, tert-butyl piperazine-1-carboxylate reacts with trifluoromethyl-containing electrophiles (e.g., trifluoromethyl halides) under basic conditions (e.g., NaH in DMF) . Enantiomeric purity is maintained using chiral auxiliaries or catalysts, with reaction temperatures and solvent polarity critical for minimizing racemization. Low yields (e.g., 26% in NCT-502 synthesis) often arise from steric hindrance; optimizing stoichiometry or using high-boiling solvents (e.g., THF) can improve efficiency .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular conformation. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate was structurally validated using SHELX software, revealing bond angles and torsion angles critical for reactivity . Advanced refinement tools (e.g., SHELXL) handle twinning or high-resolution data, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding) that influence crystal packing . For chiral centers, Flack parameters confirm absolute configuration, avoiding misassignment common in NMR-based methods .

What analytical techniques are most effective for characterizing purity and stability of this compound under varying storage conditions?

  • HPLC-MS : Detects impurities (e.g., de-esterified byproducts) using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) identifies hydrolyzed products (e.g., piperazine-free bases) .
  • NMR : 19F^{19}\text{F} NMR is critical for monitoring trifluoromethyl group stability, while 1H^{1}\text{H} NMR assesses tert-butyl group degradation (e.g., peaks at δ 1.4 ppm for tert-butyl) .
  • Accelerated Stability Testing : Store samples under inert atmospheres at 4°C; avoid prolonged exposure to light or humidity, which hydrolyze the carboxylate ester .

How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The trifluoromethyl group is both electron-withdrawing and sterically bulky, which can retard nucleophilic substitution but enhance electrophilic aromatic substitution. For instance, in Suzuki-Miyaura couplings, the group’s electronegativity increases oxidative addition efficiency with Pd catalysts (e.g., Pd(PPh3_3)4_4), but steric hindrance may require higher temperatures (e.g., 80°C) or bulky ligands (e.g., SPhos) . Computational studies (DFT) predict regioselectivity in reactions, such as preferential para-substitution in aryl piperazines .

What strategies mitigate low yields in multi-step syntheses of enantiopure derivatives?

  • Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for tert-butyl, Fmoc for amines) to avoid side reactions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation), reducing decomposition .
  • Catalytic Asymmetric Synthesis : Chiral ligands like BINAP in Pd-catalyzed couplings achieve >90% ee, critical for bioactive derivatives .

How is this compound utilized in developing PROTACs or kinase inhibitors?

The tert-butyl carboxylate acts as a solubilizing group, while the piperazine core serves as a linker in PROTACs. For example, tert-butyl 4-(3,3-difluoropiperidin-4-yl)piperazine-1-carboxylate links E3 ligase binders to target proteins, enabling degradation . In kinase inhibitors (e.g., NCT-503), the trifluoromethyl group enhances binding affinity via hydrophobic interactions with ATP pockets .

How can conflicting NMR and LCMS data be resolved during structural validation?

  • Artifact Identification : LCMS adducts (e.g., Na+^+ or K+^+) may inflate molecular weights; use high-resolution MS (HRMS) for exact mass confirmation .
  • Dynamic Effects in NMR : Rotameric equilibria in piperazine rings broaden signals; variable-temperature NMR (e.g., 298–343 K) collapses splitting .
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings to confirm connectivity, distinguishing regioisomers .

What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME calculate LogP (e.g., ~2.5 for this compound), indicating moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., dopamine D2 receptors) to optimize substituent positioning .
  • Docking Studies : AutoDock Vina evaluates hydrogen bonding with residues (e.g., Asp114 in 5-HT6_6 receptors) for rational drug design .

What are the challenges in scaling up enantioselective syntheses for preclinical studies?

  • Catalyst Loading : Asymmetric hydrogenation with chiral Ru catalysts (e.g., Noyori-type) requires <0.5 mol% loading to reduce costs .
  • Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale, avoiding tedious recrystallization .
  • Byproduct Management : Tert-butyl ester hydrolysis under acidic conditions generates CO2_2; use buffered solutions to stabilize intermediates .

How does the compound’s conformational flexibility impact its biological activity?

Piperazine rings adopt chair or boat conformations, affecting binding to rigid targets (e.g., GPCRs). For example, tert-butyl groups restrict ring puckering, favoring bioactive conformers with <1 Å RMSD in MD simulations . Substituent positioning (e.g., trifluoromethyl at C3 vs. C4) alters steric clashes in enzyme active sites, as seen in phosphoglycerate dehydrogenase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.